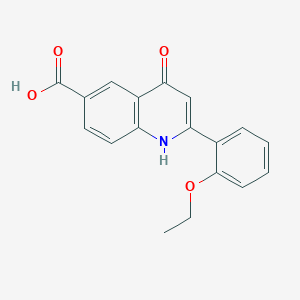![molecular formula C9H15NO2 B14388164 2-[(Morpholin-4-yl)methylidene]butanal CAS No. 88652-88-4](/img/structure/B14388164.png)
2-[(Morpholin-4-yl)methylidene]butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Morpholin-4-yl)methylidene]butanal is an organic compound that features both morpholine and butanal groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methylidene]butanal typically involves the reaction of morpholine with butanal under specific conditions. One common method involves the condensation reaction between morpholine and butanal in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents in industrial settings is also optimized to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Morpholin-4-yl)methylidene]butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Morpholin-4-yl)methylidene]butanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(Morpholin-4-yl)methylidene]butanal involves its interaction with specific molecular targets and pathways. The morpholine group can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(morpholin-4-yl)butanal
- 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile
- 2-[(Morpholin-4-yl)methylidene]butanoate
Uniqueness
2-[(Morpholin-4-yl)methylidene]butanal is unique due to its specific combination of morpholine and butanal groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88652-88-4 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylmethylidene)butanal |
InChI |
InChI=1S/C9H15NO2/c1-2-9(8-11)7-10-3-5-12-6-4-10/h7-8H,2-6H2,1H3 |
Clave InChI |
FYJHIDLIISIRFX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CN1CCOCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)
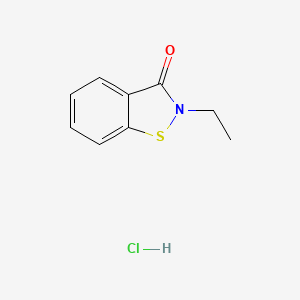
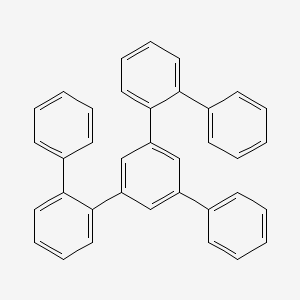
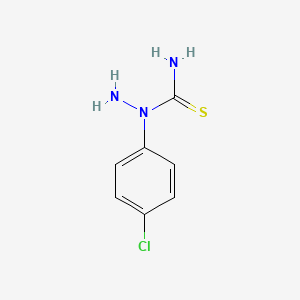

![5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14388113.png)
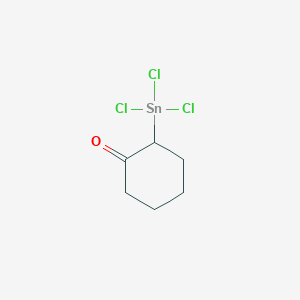
![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
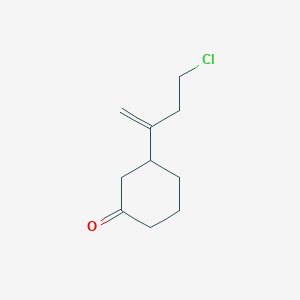
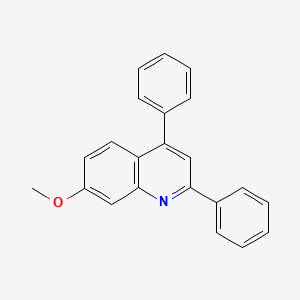
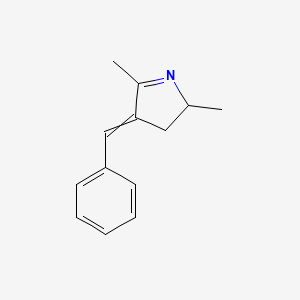
silane](/img/structure/B14388145.png)
